N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide

Catalog No.
S3384662
CAS No.
1286317-90-5
M.F
C10H18N2O
M. Wt
182.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide

CAS Number

1286317-90-5

Product Name

N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide

IUPAC Name

N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

InChI

InChI=1S/C10H18N2O/c13-10(8-3-1-4-8)12-9-5-2-6-11-7-9/h8-9,11H,1-7H2,(H,12,13)/t9-/m1/s1

InChI Key

SSRYFWRILHWGOI-SECBINFHSA-N

SMILES

C1CC(C1)C(=O)NC2CCCNC2

Canonical SMILES

C1CC(C1)C(=O)NC2CCCNC2

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)C2CCC2

N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide is a chemical compound characterized by its unique structure, which includes a piperidine ring and a cyclobutane moiety. The molecular formula for this compound is C10_{10}H18_{18}N2_2O, and it is commonly referenced by its CAS number 1332765-83-9. The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and a cyclobutane ring, which is a four-membered carbon ring. This structural configuration contributes to its potential biological activities and applications in medicinal chemistry.

Involving N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide primarily include its synthesis and potential transformations in biological systems. As with many amides, it can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. Additionally, it may participate in coupling reactions typical of amines, such as acylation or alkylation reactions.

N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide has shown promise in various biological assays. It is reported to exhibit activity against certain diseases and conditions, potentially acting on specific receptors or enzymes involved in disease pathways. The presence of the piperidine ring suggests that it may interact with neurotransmitter systems, but detailed studies are necessary to elucidate its exact mechanisms of action.

The synthesis of N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors containing nitrogen.
  • Cyclobutane Formation: Cyclobutane can be synthesized via various methods such as ring-closing reactions involving alkenes.
  • Amidation Reaction: The final step involves the reaction of the piperidine derivative with cyclobutanecarboxylic acid or its derivatives to form the amide bond.

These steps may vary based on the specific synthetic route chosen by researchers.

N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide has potential applications in medicinal chemistry, particularly in drug development for neurological disorders or other conditions where modulation of neurotransmitter systems is beneficial. Its unique structure may also allow for the design of novel therapeutic agents targeting specific biological pathways.

Interaction studies involving N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide have focused on its binding affinity to various receptors and enzymes. Preliminary data suggest that it may interact with targets similar to other piperidine derivatives, indicating its potential role as a lead compound for further drug development. Detailed pharmacological profiling is needed to establish its therapeutic potential and safety profile.

Several compounds share structural similarities with N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructureNotable Features
N-(Piperidin-1-yl)cyclopentanecarboxamideStructureSimilar piperidine structure but with a cyclopentane instead of cyclobutane.
N-(Pyrrolidin-2-yl)cyclobutanecarboxamideStructureContains a pyrrolidine ring, which may alter biological activity compared to piperidine derivatives.
N-(Morpholin-4-yl)cyclobutanecarboxamideStructureFeatures a morpholine ring; known for different pharmacological properties compared to piperidine derivatives.

These compounds illustrate variations in ring size and nitrogen positioning that can significantly influence their biological activities and therapeutic applications.

XLogP3

0.7

Dates

Last modified: 04-14-2024

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